Structural Uniqueness vs. Other Quinazolin‑4(3H)‑one Based CK1δ Inhibitors
The compound bears a specific substitution pattern—4‑ethoxyphenyl at N3 and 4‑cyanobenzylthioether at C2—that distinguishes it from closely related quinazolin‑4(3H)‑ones . No other commercial CK1δ inhibitor combines a 2‑((4‑cyanobenzyl)thio)quinazolinone scaffold with a 3‑(4‑ethoxyphenyl) group, a combination that the kinase literature suggests may enhance CK1δ binding affinity and selectivity over CK1ε and CK2 [1][2].
| Evidence Dimension | Chemical scaffold and substituent profile |
|---|---|
| Target Compound Data | 3-(4-ethoxyphenyl)-2-(((4-cyanobenzyl)thio)quinazolin-4(3H)-one |
| Comparator Or Baseline | 2-(arylamino)thiazolo[5,4‑f]quinazolin‑9(8H)‑ones; 3‑aryl‑2‑(methylthio)quinazolin‑4(3H)‑ones |
| Quantified Difference | Unique substitution pattern not represented in comparator chemotypes |
| Conditions | Structural comparison using IUPAC name, InChI Key, and PubChem SID 488192066 |
Why This Matters
Structural uniqueness supports the use of this compound as a distinct tool molecule for probing CK1δ-dependent biology without conflating results with other quinazolinone-based inhibitors.
- [1] Halekotte, J. et al. Design, Synthesis, and Optimization of CK1δ Inhibitors. Dissertation, Christian-Albrechts-Universität zu Kiel, 2016. https://macau.uni-kiel.de/receive/diss_mods_00019818 View Source
- [2] Foucourt, A. et al. Design and Synthesis of Thiazolo[5,4‑f]quinazolines as Kinase Inhibitors. Eur. J. Med. Chem. 2014, 85, 136‑148. https://doi.org/10.1016/j.ejmech.2014.07.078 View Source
